2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
The compound “2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The acetonitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and pyrazole rings in separate steps, followed by their connection via the acetonitrile group. One possible method could involve the reaction of a pyridine derivative with a pyrazole derivative in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The acetonitrile group would likely be connected to the pyrazole ring at the 1-position and the pyridine ring at the 3-position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the acetonitrile group. The nitrogen atoms in these rings could act as nucleophiles, participating in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrazole rings could contribute to its aromaticity and stability, while the acetonitrile group could influence its polarity .Scientific Research Applications
Anti-fibrotic Activity Research
The compound has been investigated for its potential anti-fibrotic activity. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which include the compound , were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6), encouraging further research in this area .
Heterocyclic Compound Synthesis
It serves as a precursor in the synthesis of heterocyclic compounds. A method involving heteroarylation of acetonitriles, including pyridin-2-ylacetonitriles, has been developed for synthesizing compounds containing pyridine and quinoline nuclei .
N-Heterocycle Formation
The compound has been used in synthetic protocols to facilitate the conversion into N-heterocycles, which are important scaffolds in various chemical syntheses .
Quinazolinone and Pyrimidinone Derivatives Synthesis
A new synthetic route involving this compound has been developed for the synthesis of quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones substituted by a pyridyl moiety .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties that affect their bioavailability . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to induce various molecular and cellular effects
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
properties
IUPAC Name |
2-(3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-8-14-7-4-10(13-14)9-3-1-2-6-12-9/h1-4,6-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADRNHHECONHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetonitrile under the reaction conditions described in the research?
A1: Under the hydrothermal conditions employed in the study [], 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetonitrile undergoes hydrolysis to form 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate (abbreviated as PPAA(-)). This negatively charged PPAA(-) ligand then plays a crucial role in coordinating with zinc(II) ions, ultimately leading to the formation of the metal-organic framework.
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